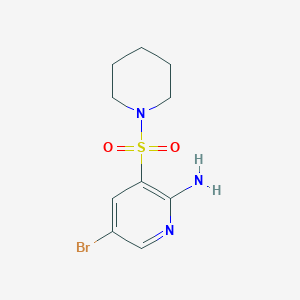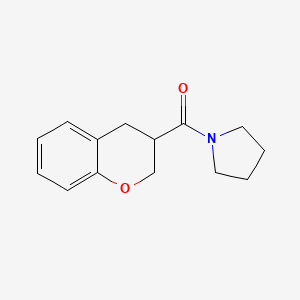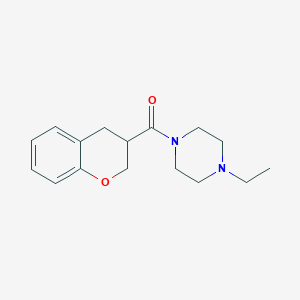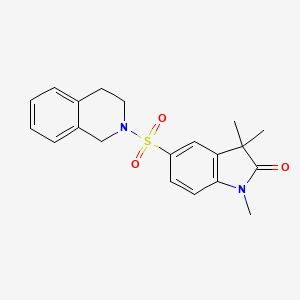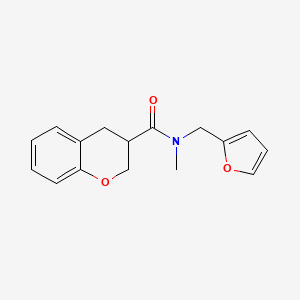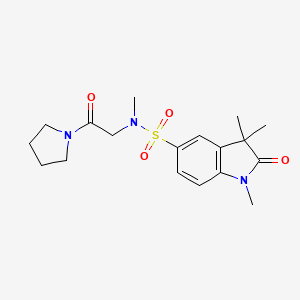
N,1,3,3-tetramethyl-2-oxo-N-(2-oxo-2-pyrrolidin-1-ylethyl)indole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1,3,3-tetramethyl-2-oxo-N-(2-oxo-2-pyrrolidin-1-ylethyl)indole-5-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a kinase inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) pathway, which plays a crucial role in the development and progression of B-cell malignancies.
Wirkmechanismus
N,1,3,3-tetramethyl-2-oxo-N-(2-oxo-2-pyrrolidin-1-ylethyl)indole-5-sulfonamide selectively targets the BTK pathway, which is crucial for the survival and proliferation of B-cells. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the activation and survival of B-cells. By inhibiting BTK, this compound disrupts BCR signaling and induces apoptosis in B-cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in B-cells, both in vitro and in vivo. In addition, this compound has been shown to inhibit the activation of downstream signaling pathways, including AKT and ERK, which are involved in cell survival and proliferation. This compound has also been shown to modulate the tumor microenvironment, leading to the inhibition of angiogenesis and the suppression of immune evasion mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N,1,3,3-tetramethyl-2-oxo-N-(2-oxo-2-pyrrolidin-1-ylethyl)indole-5-sulfonamide is its selectivity for the BTK pathway, which reduces the risk of off-target effects. In addition, this compound has demonstrated potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising therapeutic candidate. However, one limitation of this compound is the potential for resistance development, which may limit its long-term efficacy.
Zukünftige Richtungen
Future research directions for N,1,3,3-tetramethyl-2-oxo-N-(2-oxo-2-pyrrolidin-1-ylethyl)indole-5-sulfonamide include the development of combination therapies that target multiple pathways involved in B-cell malignancies. In addition, the identification of biomarkers that predict response to this compound may help to identify patients who are most likely to benefit from this therapy. Finally, the development of this compound analogs with improved pharmacokinetic properties may help to optimize its efficacy and reduce the risk of resistance development.
Synthesemethoden
The synthesis of N,1,3,3-tetramethyl-2-oxo-N-(2-oxo-2-pyrrolidin-1-ylethyl)indole-5-sulfonamide involves a multi-step process that includes the reaction of 2,3,3-trimethylindolenine with chlorosulfonyl isocyanate, followed by the reaction with 2-oxo-2-pyrrolidin-1-yl acetic acid. The resulting compound is then reacted with 2,2,6,6-tetramethylpiperidine-1-oxyl to produce the final product.
Wissenschaftliche Forschungsanwendungen
N,1,3,3-tetramethyl-2-oxo-N-(2-oxo-2-pyrrolidin-1-ylethyl)indole-5-sulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
Eigenschaften
IUPAC Name |
N,1,3,3-tetramethyl-2-oxo-N-(2-oxo-2-pyrrolidin-1-ylethyl)indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2)14-11-13(7-8-15(14)20(4)17(18)23)26(24,25)19(3)12-16(22)21-9-5-6-10-21/h7-8,11H,5-6,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNHOEPTYWIIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)N(C)CC(=O)N3CCCC3)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

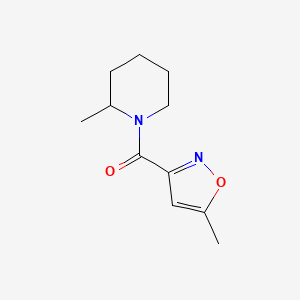
![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)
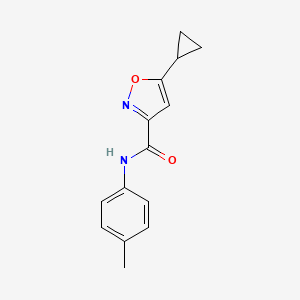

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)
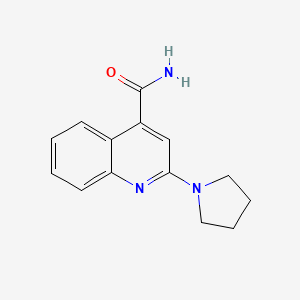
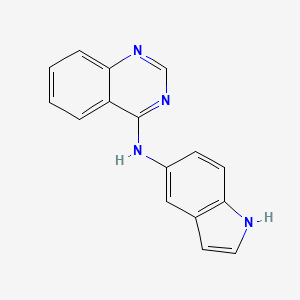
![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)
![methyl 1-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7518452.png)
